molecular formula C12H9NO4 B2513726 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 91574-45-7

2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid

Cat. No.: B2513726
CAS No.: 91574-45-7
M. Wt: 231.207
InChI Key: KAZUDNXBQPEPGA-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid is an organic compound characterized by the presence of a maleimide group attached to a phenylacetic acid moiety. This compound is known for its reactivity due to the maleimide group, which can form covalent bonds with thiol groups, making it useful in various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

The 4-Maleimidophenylacetic Acid is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid can react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol . This property makes it a valuable tool in the study of proteins and other biomolecules.

Cellular Effects

Its ability to form covalent bonds with thiol groups suggests that it could potentially interact with a wide range of proteins and other biomolecules within the cell . These interactions could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its ability to form covalent bonds with thiol groups . This allows it to interact with a wide range of biomolecules, potentially influencing their function. For example, it could inhibit or activate enzymes, alter gene expression, or affect the structure and function of proteins .

Temporal Effects in Laboratory Settings

Given its chemical properties, it is likely that its effects would vary over time depending on factors such as concentration, temperature, and the presence of other biomolecules .

Metabolic Pathways

Given its ability to form covalent bonds with thiol groups, it is possible that it could interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Its chemical properties suggest that it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid typically involves the reaction of maleic anhydride with an appropriate aromatic amine, followed by cyclization to form the maleimide ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures around 25°C to 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, thiols, and catalysts like EDC or HATU for amide bond formation. Reaction conditions typically involve mild temperatures and organic solvents .

Major Products

The major products formed from these reactions include various substituted maleimides and amide derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Acts as a linker for bioconjugation, enabling the attachment of biomolecules to surfaces or other molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid apart is its specific structure that combines the reactivity of the maleimide group with the stability of the phenylacetic acid moiety. This unique combination makes it particularly useful in applications requiring both reactivity and stability .

Properties

IUPAC Name

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)9-3-1-8(2-4-9)7-12(16)17/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZUDNXBQPEPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91574-45-7
Record name 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to the method of M. P. Cava, A. A. Deana, K. Muth and M. J. Mitchell (Org. Synth., Coll. Vol. 5, 944 (1973)), 40 ml of a solution of 10 g (66.2 mmols) of 4-aminophenylacetic acid in DMF was added to 15 ml of a solution of 7.14 g (72.8 mmols) of maleic anhydride in DMF at room temperature in argon atmosphere. The reaction mixture was stirred at room temperature for 3 hours and then diluted with 250 ml of ether-benzene (1:1). The resulting precipitate was filtered off, with which 2.87 g (35 mmols) of sodium acetate and 70 ml of acetic anhydride were admixed. The mixture was stirred at 100° C. for 1 hour in argon atmosphere and concentrated in a vacuum. The residue was diluted with 300 ml of ethyl acetate. The ethyl acetate layer was washed with saturated sodium chloride aqueous solution, dried over Na2SO4, concentrated and thereafter subjected to silica gel column chromatography (90:10:5 chloroform-ethyl acetate-acetic acid to 50:50:5 chloroform-ethyl acetate-acetic acid), giving 8.72 g (yield 57%) of (4-maleimidophenyl)acetic acid in the form of a white solid.
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
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Quantity
2.87 g
Type
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Reaction Step Two
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70 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ether-benzene
Quantity
250 mL
Type
solvent
Reaction Step Three

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